Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
Description
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a halogenated hydrazone derivative characterized by a benzyl ester group, a chloroacetate backbone, and a 4-bromophenylhydrazone moiety. This compound is structurally unique due to the conjugation of the hydrazone group with electron-withdrawing substituents (bromine and chlorine), which influences its reactivity and physicochemical properties.
Key properties inferred from structurally related compounds include:
- Melting Point: Likely falls within 200–235°C, based on comparable hydrazono-chloroacetate derivatives (e.g., ethyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]acetate, m.p. 205–235°C) .
- Spectroscopic Data: The compound would exhibit characteristic IR absorptions for N–H (3200–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–Br (550–650 cm⁻¹). NMR signals would include aromatic protons (δ 7.3–7.5 ppm for bromophenyl groups) and benzyl methylene protons (δ ~5.0 ppm) .
Properties
Molecular Formula |
C15H12BrClN2O2 |
|---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
benzyl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14+ |
InChI Key |
GFJZZXLMYPEZLI-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=C(C=C2)Br)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves:
- Step 1: Preparation of 2-chloroacetyl benzyl ester
- Step 2: Condensation with 4-bromophenyl hydrazine or hydrazine derivative to form the hydrazono linkage
The key reaction is the formation of the hydrazone bond (-C=N-NH-) between the hydrazine moiety and the 2-chloroacetyl ester.
Detailed Preparation Methods
Preparation of Benzyl 2-chloroacetate Intermediate
A common precursor for the target compound is benzyl 2-chloroacetate, which can be synthesized via esterification of 2-chloroacetic acid with benzyl alcohol under acidic conditions or via reaction of benzyl alcohol with 2-chloroacetyl chloride.
- React 2-chloroacetyl chloride with benzyl alcohol in the presence of a base such as pyridine or triethylamine to neutralize HCl formed during the reaction.
- The reaction is conducted in anhydrous dichloromethane or similar inert solvent at low temperature (0–5 °C) to control reactivity.
- After completion, the organic layer is washed, dried, and purified by distillation or chromatography.
Synthesis of 4-bromophenyl hydrazine
4-Bromophenyl hydrazine is commercially available or can be prepared by reduction of 4-bromonitrobenzene using reducing agents such as iron powder in acidic medium or catalytic hydrogenation.
Formation of this compound
The final step involves condensation between benzyl 2-chloroacetate and 4-bromophenyl hydrazine.
- Dissolve benzyl 2-chloroacetate and 4-bromophenyl hydrazine in ethanol or methanol.
- Stir the mixture at room temperature or slightly elevated temperature (25–50 °C) for several hours.
- The hydrazone formation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, followed by elimination of water.
- The product precipitates or can be isolated by solvent evaporation and recrystallization.
Representative Example from Literature
Though direct published experimental procedures for this compound are limited, analogous hydrazone syntheses provide a reliable framework:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Chloroacetyl chloride + benzyl alcohol, pyridine, DCM, 0–5 °C, 2 h | Benzyl 2-chloroacetate | Ester intermediate |
| 2 | Benzyl 2-chloroacetate + 4-bromophenyl hydrazine, EtOH, RT, 4–6 h | This compound | Hydrazone formation |
This method is consistent with the general synthetic approaches for hydrazono esters described in medicinal chemistry research.
Alternative Synthetic Routes and Related Processes
Patent literature describes related synthetic strategies for compounds structurally similar to this compound, involving:
- Conversion of substituted benzoic acids to acid chlorides using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF).
- Subsequent Friedel-Crafts type reactions or esterifications with benzyl alcohol derivatives.
- Hydrazone formation by condensation with substituted hydrazines.
Although these patents focus on different but related compounds, the methodology is translatable to the preparation of the target compound.
Characterization and Purity Confirmation
To confirm the identity and purity of this compound, the following analytical techniques are recommended:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of hydrazone formation | Characteristic signals for hydrazone proton (–N=CH–), aromatic protons, benzyl methylene |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 367.62 (Molecular weight) |
| Infrared (IR) Spectroscopy | Functional group identification | C=O ester stretch (~1735 cm⁻¹), N–N stretch, aromatic C–H |
| Elemental Analysis | Purity and composition | Consistency with calculated C, H, N, Br, Cl percentages |
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | 2-chloroacetyl chloride + benzyl alcohol + pyridine | DCM, 0–5 °C, 2 h | High (>80%) | Controlled addition to avoid side reactions |
| Hydrazone Formation | Benzyl 2-chloroacetate + 4-bromophenyl hydrazine | EtOH, RT, 4–6 h | Moderate to high (60–85%) | Purification by recrystallization |
Chemical Reactions Analysis
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and sodium borohydride for reduction reactions .
Scientific Research Applications
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a chemical compound with a variety of applications in scientific research, particularly in chemistry, biology, and industry. It features a unique structure including a benzyl group, a 4-bromophenyl hydrazone moiety, and a chloroacetate functional group.
Scientific Research Applications
- Chemistry: this compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules.
- Biology: This compound is used in proteomics research to study protein interactions and functions.
- Industry: It is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles. Sodium hydroxide is a common reagent used in these reactions.
- Oxidation Reactions: The compound can be oxidized to form various oxidation products. Potassium permanganate is a common reagent used in these reactions.
- Reduction Reactions: The compound can be reduced to form hydrazine derivatives. Sodium borohydride is a common reagent used in these reactions.
Preliminary studies suggest that compounds similar to this compound exhibit biological activities. Derivatives containing the hydrazone functionality have shown activity against Gram-positive and Gram-negative bacteria, and the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy. It may also be a precursor in the synthesis of novel drugs targeting bacterial infections or cancer.
Mechanism of Action
The mechanism of action of Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Insights :
- Bromine at the para position increases molecular polarity and influences π-π stacking interactions in crystal structures .
Substituent Variations on the Phenyl Ring
The electronic and steric effects of substituents on the phenylhydrazone moiety modulate reactivity and spectral properties:
Insights :
- Electron-donating groups (e.g., OCH₃) redshift UV-Vis absorption maxima compared to electron-withdrawing groups (Br, Cl) .
- Thiocyanato (SCN) derivatives exhibit unique reactivity in nucleophilic substitution reactions, unlike the chloroacetate framework .
Functional Group Additions
The presence of additional functional groups (e.g., malononitrile, sulfonyl) alters chemical behavior:
Biological Activity
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a hydrazone linkage and a chloroacetate group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrClN₂O₂, with a molecular weight of approximately 367.62 g/mol. The compound features:
- A benzyl group which may influence its lipophilicity and biological interactions.
- A 4-bromophenyl hydrazone moiety , known for its potential in various biological activities.
- A chloroacetate functional group , contributing to its reactivity and possible applications in organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl hydrazine with 4-bromobenzaldehyde followed by the introduction of chloroacetate. The synthetic route ensures high purity and yield, making it suitable for further biological evaluations.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit various antimicrobial properties. For instance, derivatives containing the hydrazone functionality have shown significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy.
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 4-Bromobenzaldehyde | Key intermediate in synthesizing hydrazones | |
| Benzyl hydrazine | Forms hydrazones with various aldehydes |
Cytotoxicity and Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts, which may contribute to its cytotoxic effects.
- IC50 Values : The compound has shown IC50 values comparable to standard anticancer agents like doxorubicin in specific cell lines, indicating promising therapeutic potential.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed against A-431 skin cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate, and how can reaction conditions be optimized for high yield?
- Methodological Answer: The compound is synthesized via condensation between benzyl chloroacetate and 4-bromophenylhydrazine. Key parameters include:
- Temperature Control: Maintain 0–5°C during hydrazone formation to minimize side reactions like oxidation or dimerization .
- Catalyst Use: Acidic conditions (e.g., acetic acid) enhance hydrazone formation efficiency, as seen in analogous hydrazono-ester syntheses .
- Purification: Column chromatography with ethyl acetate/hexane (1:3) resolves unreacted precursors and byproducts. Purity >95% can be confirmed via HPLC .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer:
- NMR: NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.5 ppm (aromatic protons), δ 10.2 ppm (hydrazone NH), and δ 4.8 ppm (benzyl CH₂). NMR confirms carbonyl (C=O) at ~165 ppm .
- IR: Stretching frequencies at ~3250 cm⁻¹ (N-H), 1720 cm⁻¹ (ester C=O), and 1580 cm⁻¹ (C=N) validate functional groups .
- Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular ion (C₁₅H₁₂BrClN₂O₂⁺, expected m/z 387.9) .
Q. How should the compound be stored to ensure long-term stability?
- Methodological Answer:
- Temperature: Store at 0–6°C in amber vials to prevent thermal degradation and photolytic cleavage of the hydrazone bond .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during synthesis, and how can they be suppressed?
- Methodological Answer:
- Side Reactions:
- Oxidation: Hydrazone intermediates may oxidize to diazenes under aerobic conditions. Use inert atmospheres (N₂/Ar) to mitigate .
- Ester Hydrolysis: Basic impurities can hydrolyze the chloroacetate ester. Pre-purify reagents and use anhydrous solvents .
- Kinetic Monitoring: In situ FTIR tracks hydrazone formation (C=N peak growth at 1580 cm⁻¹) to optimize reaction time .
Q. How does the 4-bromophenyl substituent influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer:
- Electronic Effects: The bromine atom acts as an electron-withdrawing group, polarizing the hydrazone moiety and enhancing electrophilicity at the chloroacetate carbon. This facilitates nucleophilic substitutions (e.g., with amines or thiols) .
- Comparative Studies: Replace bromine with electron-donating groups (e.g., -OCH₃) to study reactivity shifts. DFT calculations (B3LYP/6-31G*) correlate Hammett σ values with reaction rates .
Q. What computational strategies predict the compound’s behavior in catalytic cycles or supramolecular assemblies?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. CHCl₃) on conformational stability.
- Docking Studies: Model interactions with enzyme active sites (e.g., hydrolases) using AutoDock Vina to explore potential bioactivity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous hydrazono-esters: How should researchers validate data?
- Methodological Answer:
- Source Comparison: Cross-reference peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs. For example, lists a structurally similar compound (CAS 27143-07-3) with mp 137–142°C, while vendor data may lack experimental details .
- In-House Calibration: Use differential scanning calorimetry (DSC) with standardized heating rates (5°C/min) for accuracy .
Applications in Complex Syntheses
Q. Can this compound serve as a precursor for heterocyclic systems (e.g., pyrazoles or triazoles)?
- Methodological Answer:
- Cyclization Reactions: React with hydrazines or nitriles under microwave irradiation (100°C, 30 min) to form 1,3,4-oxadiazoles. Monitor by TLC (Rf 0.4 in EtOAc/hexane) .
- Case Study: details a bromophenyl-oxadiazole derivative synthesized via analogous pathways, highlighting scalability (up to 85% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
